molecular formula C16H15Cl2N3O4S2 B7497989 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide

3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No. B7497989
M. Wt: 448.3 g/mol
InChI Key: IPNNPZKMXCJELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide, also known as DPCPX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The A1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide binds to the A1 receptor and blocks its activity, which leads to a decrease in the effects of adenosine on the body.
Biochemical and Physiological Effects:
The effects of blocking the A1 receptor with 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide vary depending on the system being studied. In the cardiovascular system, blocking the A1 receptor can lead to an increase in heart rate and blood pressure. In the nervous system, blocking the A1 receptor can lead to an increase in the release of certain neurotransmitters, such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide in lab experiments is its selectivity for the A1 receptor. This allows researchers to study the effects of blocking this specific receptor without affecting other receptors in the body. However, one limitation of using 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research involving 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide. One area of interest is studying the effects of blocking the A1 receptor in various disease states, such as heart failure and Parkinson's disease. Another area of interest is developing new compounds that are more selective for the A1 receptor and have longer half-lives, which would allow for more in-depth studies of its effects. Additionally, studying the effects of blocking the A1 receptor in different cell types and tissues could provide valuable insights into its role in various physiological processes.
In conclusion, 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide is a chemical compound that has potential applications in scientific research. Its selectivity for the A1 receptor allows for the study of its effects on various physiological and biochemical systems. While there are limitations to its use, there are also several future directions for research involving 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide that could provide valuable insights into its role in the body.

Synthesis Methods

3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)aniline. This reaction produces 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide as a white solid with a purity of over 99%.

Scientific Research Applications

3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide has been used in scientific research to study the adenosine receptor, specifically the A1 subtype. 3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide is a selective antagonist of the A1 receptor, meaning it binds to the receptor and blocks its activity. This allows researchers to study the effects of blocking the A1 receptor in various physiological and biochemical systems.

properties

IUPAC Name

3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4S2/c17-14-7-6-13(10-15(14)18)26(22,23)20-11-3-1-4-12(9-11)27(24,25)21-16-5-2-8-19-16/h1,3-4,6-7,9-10,20H,2,5,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNNPZKMXCJELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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